(R)-2-(1-Aminobutyl)-4-methylphenol
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Overview
Description
®-2-(1-Aminobutyl)-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group attached to a butyl chain, which is further connected to a methyl-substituted phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminobutyl)-4-methylphenol typically involves the reaction of 4-methylphenol with an appropriate butylamine derivative under controlled conditions. One common method involves the use of a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of ®-2-(1-Aminobutyl)-4-methylphenol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of chiral catalysts and advanced purification techniques, such as chromatography, are essential to obtain the ®-enantiomer in high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Aminobutyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Scientific Research Applications
®-2-(1-Aminobutyl)-4-methylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(1-Aminobutyl)-4-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the phenol group can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(1-Aminobutyl)benzonitrile
- ®-(1-Aminobutyl)phosphonsaeure-diethylester
- ®-((1R)-1-aminobutyl benzenesulfinate)
Uniqueness
®-2-(1-Aminobutyl)-4-methylphenol is unique due to the specific positioning of the amino and methyl groups on the phenol ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H17NO |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-[(1R)-1-aminobutyl]-4-methylphenol |
InChI |
InChI=1S/C11H17NO/c1-3-4-10(12)9-7-8(2)5-6-11(9)13/h5-7,10,13H,3-4,12H2,1-2H3/t10-/m1/s1 |
InChI Key |
VWUNUFAGMNYWLS-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](C1=C(C=CC(=C1)C)O)N |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)C)O)N |
Origin of Product |
United States |
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